2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of oxazole, triazole, and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the phenyl group. The triazole ring is then synthesized and attached to the azetidine ring. The final step involves the formation of the methanone linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole: shares similarities with other compounds containing oxazole, triazole, and azetidine rings.
4,4’-Dichlorobenzophenone: Another compound with a similar structural motif but different functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(19-9-12(10-19)20-16-6-7-17-20)13-8-14(22-18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEPQPKBHJOUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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